![molecular formula C7H5BrFNO2 B1391507 Methyl 6-bromo-3-fluoropicolinate CAS No. 1214332-47-4](/img/structure/B1391507.png)
Methyl 6-bromo-3-fluoropicolinate
Overview
Description
“Methyl 6-bromo-3-fluoropicolinate” is a chemical compound with the molecular formula C7H5BrFNO2 . It is a white to off-white to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-3-fluoropicolinate” is defined by its IUPAC name: methyl 6-bromo-3-fluoro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 6-bromo-3-fluoropicolinate” are not available, it’s known that bromo and fluoro groups in a molecule can act as reactive sites in various chemical reactions .Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-fluoropicolinate” has a molecular weight of 234.02 . It is stable under normal conditions . The compound is a white to off-white to yellow solid at room temperature .Scientific Research Applications
Organic Synthesis
Methyl 6-bromo-3-fluoropicolinate: is a valuable building block in organic synthesis. Its molecular structure, containing both bromo and fluoro substituents, makes it a versatile reagent for constructing complex molecules. It can undergo various cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its ability to act as a CYP1A2 inhibitor makes it a potential candidate for drug development, particularly in the treatment of diseases where cytochrome P450 enzymes are implicated .
Material Science
The bromo and fluoro groups in Methyl 6-bromo-3-fluoropicolinate can be used to modify the surface properties of materials. This modification can enhance the material’s interaction with other substances, which is crucial in developing advanced materials for coatings, sensors, and electronic devices .
Agrochemical Research
This compound’s structural features enable the design of novel agrochemicals. Its halogenated pyridine ring can be incorporated into pesticides and herbicides, providing enhanced stability and activity against a broad spectrum of agricultural pests .
Fluorine Chemistry
Fluorine chemistry is an area of intense research due to the unique properties of fluorinated compoundsMethyl 6-bromo-3-fluoropicolinate can be used to introduce fluorine into other molecules, which can drastically alter their chemical and physical properties, such as increased lipophilicity or metabolic stability .
Photovoltaic Materials
The bromo and fluoro groups can act as electron-withdrawing groups, which are essential in the development of photovoltaic materials. Compounds like Methyl 6-bromo-3-fluoropicolinate can be used to synthesize organic semiconductors that have applications in solar cells .
Chemical Education
As a compound with a relatively simple structure yet diverse reactivity, Methyl 6-bromo-3-fluoropicolinate is an excellent subject for chemical education. It can be used to demonstrate various organic reactions and principles, such as nucleophilic substitution and electrophilic aromatic substitution .
Environmental Chemistry
The study of halogenated compounds like Methyl 6-bromo-3-fluoropicolinate is important in environmental chemistry. Researchers can investigate the environmental fate of such compounds, their potential bioaccumulation, and their effects on ecosystems .
Safety And Hazards
properties
IUPAC Name |
methyl 6-bromo-3-fluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFERTYLJNAEEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-fluoropicolinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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